molecular formula C11H15BrO3 B14084445 1-Bromo-2,4-dimethoxy-3-[(propan-2-yl)oxy]benzene CAS No. 114605-42-4

1-Bromo-2,4-dimethoxy-3-[(propan-2-yl)oxy]benzene

Cat. No.: B14084445
CAS No.: 114605-42-4
M. Wt: 275.14 g/mol
InChI Key: BPCFAIVHGPTGHQ-UHFFFAOYSA-N
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Description

1-Bromo-2,4-dimethoxy-3-[(propan-2-yl)oxy]benzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at position 1, methoxy groups at positions 2 and 4, and an isopropoxy group at position 3. Its molecular formula is C₁₁H₁₅BrO₃, with a molecular weight of 275.15 g/mol. The compound’s structure combines electron-donating methoxy and isopropoxy groups with a bromine atom, which influences its electronic properties and reactivity. Such derivatives are often intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatility in cross-coupling reactions and functionalization .

Properties

CAS No.

114605-42-4

Molecular Formula

C11H15BrO3

Molecular Weight

275.14 g/mol

IUPAC Name

1-bromo-2,4-dimethoxy-3-propan-2-yloxybenzene

InChI

InChI=1S/C11H15BrO3/c1-7(2)15-11-9(13-3)6-5-8(12)10(11)14-4/h5-7H,1-4H3

InChI Key

BPCFAIVHGPTGHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1OC)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-isopropoxy-2,4-dimethoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 3-isopropoxy-2,4-dimethoxybenzene using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods

Industrial production methods for 1-bromo-3-isopropoxy-2,4-dimethoxybenzene are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents, efficient reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-isopropoxy-2,4-dimethoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted benzene derivative, while nitration would introduce a nitro group onto the aromatic ring.

Scientific Research Applications

1-Bromo-3-isopropoxy-2,4-dimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-3-isopropoxy-2,4-dimethoxybenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the bromine atom acts as an electron-withdrawing group, making the aromatic ring less reactive towards electrophiles. In nucleophilic substitution, the bromine atom is a good leaving group, facilitating the replacement by nucleophiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Bromo-2,4-dimethoxy-3-[(propan-2-yl)oxy]benzene with structurally related brominated benzene derivatives, emphasizing substituent positions, molecular properties, and reactivity:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound Br (1), OMe (2,4), OiPr (3) C₁₁H₁₅BrO₃ 275.15 Electron-rich; potential Suzuki coupling substrate Synthesis logic
4-Benzyloxy-2-bromo-1-methoxybenzene Br (2), OMe (1), OBn (4) C₁₄H₁₃BrO₂ 293.16 Bulky benzyl group; used in crystallography studies
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene Br (1), OMe (2), F (3), NO₂ (4) C₇H₅BrFNO₃ 250.03 Electron-deficient; nitro enhances reactivity in SNAr
(S)-1-Bromo-4-((3-methoxy-2-methylpropoxy)methyl)benzene Br (1), chiral OCH₂(C₃H₆OMe) (4) C₁₂H₁₇BrO₂ 273.17 Chiral center; impacts stereoselective synthesis
1-Bromo-4-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene Br (1, side chain) C₁₂H₁₅Br₂O₂ 352.06 Dual bromine sites; bifunctional reactivity

Key Comparisons :

Substituent Effects: The target compound’s electron-donating methoxy and isopropoxy groups increase ring electron density, favoring electrophilic aromatic substitution at activated positions (e.g., para/ortho to OMe groups). In contrast, nitro-substituted analogs (e.g., ) are electron-deficient, favoring nucleophilic aromatic substitution .

Reactivity in Cross-Coupling :

  • Bromine at position 1 in the target compound is meta-directing, but the adjacent electron-donating groups may activate specific positions for Suzuki or Ullmann couplings. Comparatively, ’s compound with dual bromine sites offers bifunctional reactivity for complex couplings .

Synthetic Accessibility :

  • The target compound likely requires sequential protection/deprotection steps for introducing multiple alkoxy groups, similar to the synthesis of ’s compound using acetyl and benzyl protections .

Physical Properties :

  • The isopropoxy group enhances lipophilicity compared to polar derivatives (e.g., nitro- or carboxyl-containing compounds in and ). This impacts solubility in organic vs. aqueous media .

Biological Activity

1-Bromo-2,4-dimethoxy-3-[(propan-2-yl)oxy]benzene is a chemical compound that has garnered interest in various fields of biological research. This article explores its biological activities, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom and two methoxy groups attached to a benzene ring, along with an isopropoxy group. Its molecular formula is C12H15BrO3C_{12}H_{15}BrO_3, and it has a molecular weight of 285.15 g/mol.

PropertyValue
Molecular FormulaC₁₂H₁₅BrO₃
Molecular Weight285.15 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent. In studies assessing structure-activity relationships (SAR), the presence of the bromine atom was found to enhance its antibacterial properties against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Preliminary investigations have suggested that this compound may possess cytotoxic effects on cancer cell lines. For instance, analogs with similar structures demonstrated significant growth inhibition in various cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Anti-inflammatory Effects : Some studies have indicated that compounds with methoxy substitutions can modulate inflammatory pathways, suggesting a potential role in managing inflammatory diseases.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:

  • The bromine atom may interact with biological macromolecules, altering their function.
  • The methoxy groups could facilitate interactions with enzymes or receptors involved in signaling pathways.

These interactions may lead to downstream effects such as apoptosis in cancer cells or inhibition of bacterial growth.

Case Study 1: Antibacterial Activity

In a study examining the antibacterial properties of brominated compounds, this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains, suggesting moderate antibacterial activity .

Case Study 2: Cytotoxicity Against Cancer Cells

A series of experiments evaluated the cytotoxicity of the compound on human breast cancer (MCF-7) and colon cancer (HT29) cell lines. Results indicated an IC50 value of approximately 25 µM for MCF-7 cells after 48 hours of exposure, demonstrating its potential as an anticancer agent .

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